molecular formula C14H10ClN5O B2855749 1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-45-8

1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2855749
CAS No.: 1396875-45-8
M. Wt: 299.72
InChI Key: FURANPGRMSPUEL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,3-triazole core, a valuable nitrogen-rich heterocyclic scaffold known for its stability under acidic and basic conditions and its ability to form diverse non-covalent interactions, such as hydrogen bonds, with various biological targets like proteins and enzymes . The 1,2,3-triazole-4-carboxamide motif is a privileged structure in pharmaceutical research, with derivatives being explored for a range of therapeutic areas . Compounds with this structure have been investigated as potential anticancer agents and as potent inhibitors of targets like the Pregnane X Receptor (PXR) . The specific substitution pattern on this molecule—incorporating a 2-chlorophenyl group at the 1-position and a pyridin-2-yl group at the 5-position—makes it a valuable building block for constructing screening libraries or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate to explore its potential biological activities and to develop novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-9-5-1-2-7-11(9)20-13(10-6-3-4-8-17-10)12(14(16)21)18-19-20/h1-8H,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURANPGRMSPUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)N)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a convenient method for the preparation of triazole derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the chlorophenyl and pyridinyl groups enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three triazole derivatives that share structural or functional similarities. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (Target) C₁₆H₁₁ClN₆O 338.75* 2-chlorophenyl (position 1), pyridin-2-yl (position 5), carboxamide (position 4) Pyridine-2-yl orientation may enhance target binding
1-(2-Chlorophenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide C₂₃H₂₀ClN₅O 417.90 Pyridin-3-yl (position 5), N-(4-ethylbenzyl) carboxamide Increased lipophilicity due to 4-ethylbenzyl group
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide C₁₀H₆ClF₃N₅O 304.63 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl (position 1) Trifluoromethyl group enhances metabolic stability
1-(2-Chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid C₁₅H₁₀ClFN₄O₂ 332.72 2-chloro-4-fluorobenzyl (position 1), pyridin-4-yl (position 5), carboxylic acid (position 4) Carboxylic acid may reduce membrane permeability vs. carboxamide

Key Observations:

Substituent Position on Pyridine: The target compound’s pyridin-2-yl group (vs. pyridin-3-yl or 4-yl in analogs) may influence binding specificity. For example, pyridin-2-yl derivatives often exhibit stronger interactions with metal ions or enzymes due to the nitrogen’s spatial orientation .

Carboxamide vs. Carboxylic Acid :

  • The carboxamide group in the target compound and enhances hydrogen-bonding capacity compared to the carboxylic acid in , which may affect solubility and target engagement.

Aromatic Substitutions :

  • The 2-chlorophenyl group in the target compound is retained in , while incorporates a 2-chloro-4-fluorobenzyl group. The additional fluorine in could alter electronic properties and bioavailability.

Molecular Weight and Lipophilicity: The target compound (MW ~338.75) is lighter than (MW 417.90), suggesting better pharmacokinetic profiles for CNS penetration or oral absorption.

Biological Activity

1-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Compound IDL806-0235
Molecular FormulaC14H10ClN5O
Molecular Weight299.71 g/mol
LogP2.1994
Polar Surface Area69.013 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains. For instance, a study evaluating the in vitro antibacterial activity reported significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria .

Antiviral Activity

The antiviral potential of triazole compounds has been explored extensively. In particular, derivatives have been tested against viruses such as SARS-CoV-2 and varicella-zoster virus. A recent study highlighted that certain triazole hybrids exhibited promising anti-COVID-19 activity with an EC50 value of approximately 1.163 nM, indicating low cytotoxicity while effectively inhibiting viral replication .

Anticancer Activity

Triazole compounds are also being investigated for their anticancer properties. For example, in a study focusing on lung cancer cell lines (H460), specific derivatives exhibited IC50 values as low as 6.06 μM, indicating significant cytotoxic effects on cancer cells. Mechanistic studies revealed that these compounds induced apoptosis and increased reactive oxygen species (ROS) production in treated cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes or viral replication.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Study 1: Antiviral Efficacy

A comprehensive evaluation of triazole derivatives against viral targets revealed that compounds with chlorophenyl substitutions exhibited superior antiviral activity compared to unsubstituted analogs. The study measured the inhibitory concentration (IC50) and found that compounds with chlorine substituents showed enhanced potency against viral proteases .

Study 2: Anticancer Potential

In a recent investigation into the anticancer effects of triazole hybrids, one derivative was shown to significantly induce apoptosis in lung cancer cells through ROS-mediated pathways. The study utilized Western blot analysis to confirm increased expression of LC3 and γ-H2AX proteins post-treatment, suggesting effective induction of autophagy and DNA damage response mechanisms .

Q & A

Q. What are the common synthetic routes for 1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by coupling reactions to introduce substituents. For example:

  • Step 1 : Preparation of a propargylamide intermediate via condensation of 2-chlorophenyl azide with a pyridine-containing alkyne.
  • Step 2 : Cyclization under Cu(I) catalysis (e.g., CuI in DMSO at 60°C) to form the triazole ring .
  • Step 3 : Functionalization of the carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DCM) .
    Key challenges include optimizing reaction yields (often 60–80%) and minimizing byproducts like regioisomers.

Q. How is the compound characterized post-synthesis?

Critical characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions. For instance, the pyridin-2-yl proton resonates at δ 8.5–9.0 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 433.2 for C₂₃H₂₁ClN₆O) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Anticancer activity : IC₅₀ values of 2–10 µM against NCI-H522 lung cancer cells, linked to c-Met kinase inhibition .
  • Antimicrobial potential : Moderate activity against S. aureus (MIC = 16 µg/mL) due to triazole-mediated disruption of bacterial membrane proteins .
    Note: Bioactivity varies with purity (>95% by HPLC) and assay conditions (e.g., serum-free vs. serum-containing media) .

Advanced Research Questions

Q. How do structural modifications influence binding affinity to biological targets?

Systematic SAR studies reveal:

  • 2-Chlorophenyl group : Enhances hydrophobic interactions with kinase ATP pockets (e.g., c-Met). Replacement with 4-fluorophenyl reduces potency by 3-fold .
  • Pyridin-2-yl moiety : Critical for π-π stacking with aromatic residues. Pyridin-3-yl analogs show reduced activity due to steric clashes .
  • Carboxamide substituents : N-Benzyl groups improve solubility but may reduce membrane permeability. Cyclohexyl analogs balance lipophilicity and bioavailability .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

  • Assay variability : For example, NCI-H522 cells show sensitivity (GP = 68–86%) in serum-free conditions but lower response in serum-containing media due to protein binding .
  • Purity issues : Byproducts like regioisomers (e.g., 1,4-disubstituted triazoles) can skew IC₅₀ values. Rigorous HPLC purification (≥98% purity) is essential .
  • Target promiscuity : Off-target effects (e.g., Wnt/β-catenin pathway modulation) may explain divergent results in cytotoxicity vs. antiproliferative assays .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide models triazole-pyridine interactions with c-Met kinase (PDB: 3F82). Key residues: Met1160 (H-bond with carboxamide) and Tyr1232 (π-stacking with pyridine) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. High RMSD values (>2 Å) indicate weak binding .
  • Validation : Experimental validation via SPR (KD = 120 nM) or ITC corroborates computational predictions .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use DMSO:PEG400 (1:4) for parenteral administration (solubility ≥5 mg/mL) .
  • Prodrug approaches : Esterification of the carboxamide group (e.g., methyl ester) improves oral bioavailability (AUC increased by 40% in murine models) .
  • Nanoparticle encapsulation : PLGA nanoparticles (150 nm diameter) enhance tumor targeting (3-fold higher accumulation vs. free drug) .

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